molecular formula C11H18N2O2 B8567091 3-(3,4-Dimethoxyphenylamino)-propylamine

3-(3,4-Dimethoxyphenylamino)-propylamine

Cat. No.: B8567091
M. Wt: 210.27 g/mol
InChI Key: PBRGNTRQJOCNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenylamino)-propylamine (CAS 14773-42-3), also known as 3,4-dimethoxybenzenepropanamine, is a tertiary amine characterized by a propylamine backbone substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol . The compound is a constituent of Piper arboricola and has been synthesized via condensation of α-chloro-3,4-dihydroxyacetophenone with propylamine in ethanol or isopropanol at 60–80°C, followed by hydrochloric acid treatment . Physical properties include a boiling point of 151–158°C (under reduced pressure) for the free base and a hydrochloride derivative melting point of 166–167°C .

Structurally, the 3,4-dimethoxy substituents on the aromatic ring enhance electron-donating effects, influencing reactivity and interactions with biological targets. This compound has been studied in alkaloid chemistry and as a precursor for pharmaceutical intermediates .

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N'-(3,4-dimethoxyphenyl)propane-1,3-diamine

InChI

InChI=1S/C11H18N2O2/c1-14-10-5-4-9(8-11(10)15-2)13-7-3-6-12/h4-5,8,13H,3,6-7,12H2,1-2H3

InChI Key

PBRGNTRQJOCNCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCCCN)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Application Synthesis Method Reference
3-(3,4-Dimethoxyphenylamino)-propylamine 3,4-dimethoxy phenyl, propylamine backbone Alkaloid constituent; precursor for drug intermediates Condensation with propylamine
3-(n-Propylamino)propylamine (PAPA/NO) n-propylamino group, NO-releasing moiety Anti-proliferative (A375 melanoma cells; IC₅₀ = 44 µM) NO-nucleophile adduct synthesis
3,4-Methylenedioxyphenylisopropylamine Methylenedioxy ring, isopropylamine chain Psychoactive (serotonergic effects) Substitution on phenylalkylamine scaffold
3-(Dimethylamino)propylamine Dimethylamino substituent Antimicrobial coatings (QAC synthesis) Reaction with sulfonyl chlorides
3-(Diethylamino)propylamine Diethylamino substituent Anti-proliferative (HNSCC selectivity) Alkylation of amines

Key Observations

Substituent Impact on Bioactivity: The 3,4-dimethoxy group in the target compound contrasts with the methylenedioxy group in 3,4-methylenedioxyphenylisopropylamine. In anti-proliferative studies, PAPA/NO releases nitric oxide (NO) to inhibit melanoma cell growth, whereas 3-(dimethylamino)propylamine derivatives (e.g., sulfa QACs) demonstrate antimicrobial activity via quaternary ammonium salt formation .

Amine Chain Modifications: Replacing the dimethylamino group in 3-(dimethylamino)propylamine with a diethylamino group (as in 3-(diethylamino)propylamine) reduces anti-cancer potency but retains selectivity for head and neck squamous cell carcinoma (HNSCC) .

Synthetic Routes: The target compound is synthesized via condensation reactions , whereas 3-(dimethylamino)propylamine derivatives are prepared through sulfonylation of amines . PAPA/NO requires NO-adduct formation under controlled conditions .

Anti-Proliferative Activity

  • PAPA/NO inhibits A375 melanoma cell DNA synthesis (IC₅₀ = 44 µM) via NO release, with oxymyoglobin reversing this effect by scavenging NO .
  • 3-(Diethylamino)propylamine analogues show selectivity for AMC-HN4 cells over other cancer lines, with potency linked to substituent bulk and hydrogen-bonding capacity .

Structural-Activity Relationships (SAR)

  • Electron-donating groups (e.g., methoxy) enhance stability and receptor interactions in aromatic amines.
  • Amine chain length and substitution (e.g., dimethyl vs. diethyl) critically influence selectivity and potency in biological systems .

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